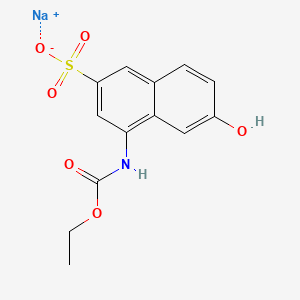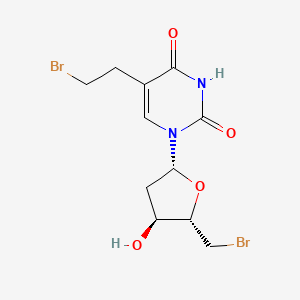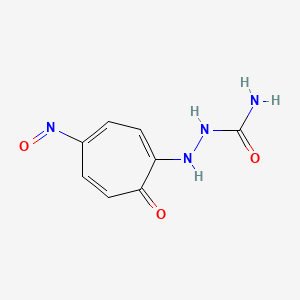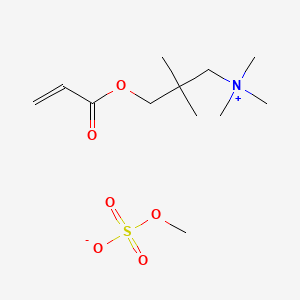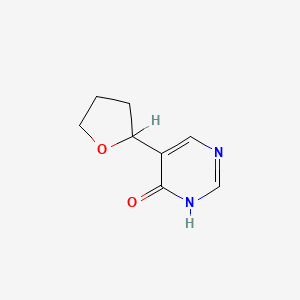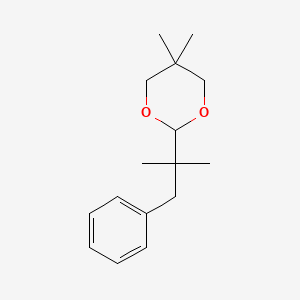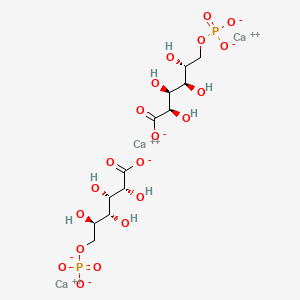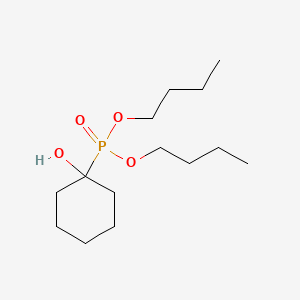
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a cyclohexyl ring with a hydroxyl group and two butyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester typically involves the reaction of phosphonic acid derivatives with cyclohexanol under controlled conditions. One common method involves the esterification of phosphonic acid with dibutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and efficient catalysts ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol and butanol.
Substitution: Formation of substituted phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt key biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Phosphonic acid, (1-hydroxycyclohexyl)-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1-hydroxycyclohexyl)-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of butyl ester groups.
Phosphonic acid, (1-hydroxycyclohexyl)-, dipropyl ester: Similar structure but with propyl ester groups instead of butyl ester groups.
The uniqueness of this compound lies in its specific ester groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
60324-12-1 |
|---|---|
Fórmula molecular |
C14H29O4P |
Peso molecular |
292.35 g/mol |
Nombre IUPAC |
1-dibutoxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C14H29O4P/c1-3-5-12-17-19(16,18-13-6-4-2)14(15)10-8-7-9-11-14/h15H,3-13H2,1-2H3 |
Clave InChI |
FAJOHOSTGGEHAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C1(CCCCC1)O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




